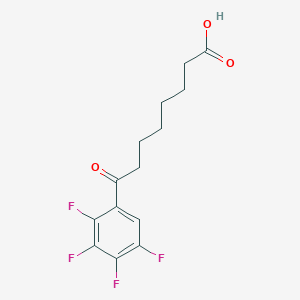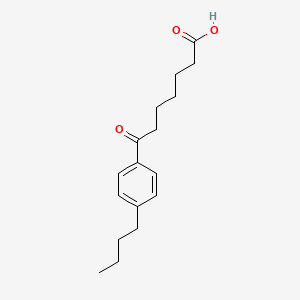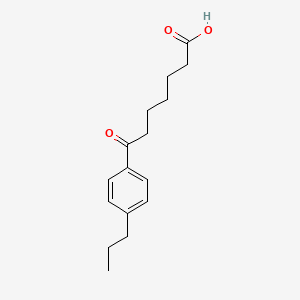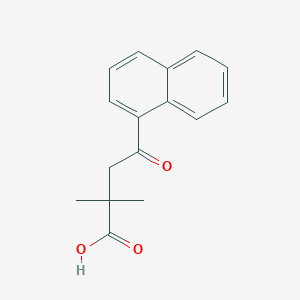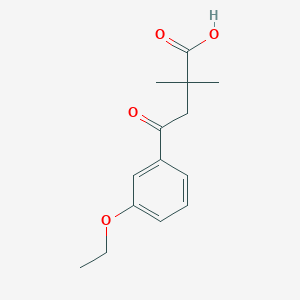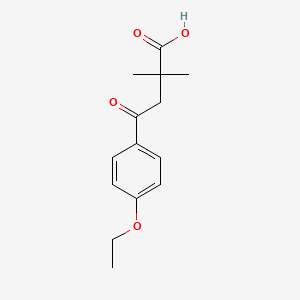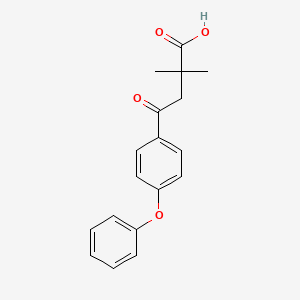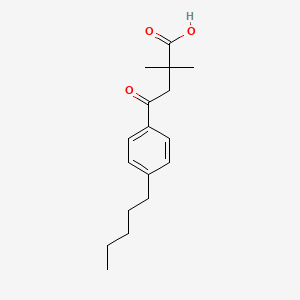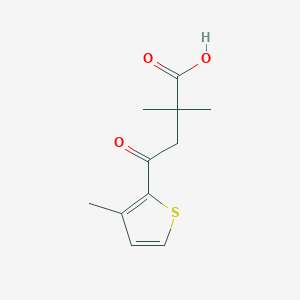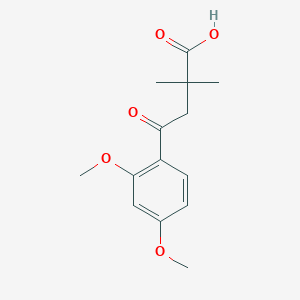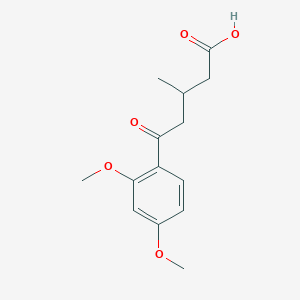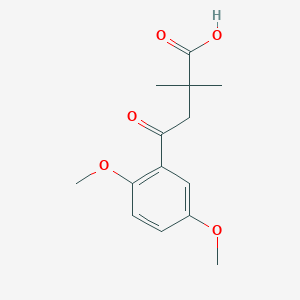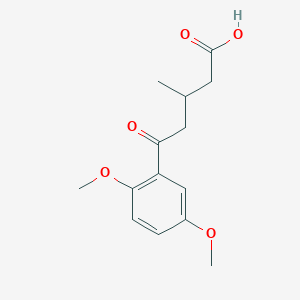![molecular formula C21H20O3 B1360799 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene CAS No. 898757-47-6](/img/structure/B1360799.png)
9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene
Descripción general
Descripción
9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene is a chemical compound with the molecular formula C21H20O3 . It has a molecular weight of 320.39 . The IUPAC name for this compound is 3-(1,3-dioxan-2-yl)-1-(9-phenanthryl)-1-propanone .
Molecular Structure Analysis
The InChI code for 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene is 1S/C21H20O3/c22-20(10-11-21-23-12-5-13-24-21)19-14-15-6-1-2-7-16(15)17-8-3-4-9-18(17)19/h1-4,6-9,14,21H,5,10-13H2 . This code provides a specific textual identifier for the compound’s molecular structure.Aplicaciones Científicas De Investigación
Photophysical and Photochemical Properties
Anthracene Derivatives in Photophysical Studies : Anthracene and its derivatives, like 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene, have been extensively studied for their photophysical properties. For instance, Zimmermann et al. (1999) investigated the photoionization of anthracene derivatives, revealing insights into their photophysical behavior under irradiation. This research is significant for applications in photochemistry and photophysics (Zimmermann et al., 1999).
Use in Photomechanical Materials : Anthracene derivatives have been explored for their potential in photomechanical materials. Zhu et al. (2016) described the photomechanical properties of an anthracene derivative, highlighting its ability to undergo photoisomerization reactions, which is crucial for developing new materials with light-responsive properties (Zhu et al., 2016).
Chemical Reactions and Synthesis
- Sulphonation Reactions of Anthracene Derivatives : The sulphonation process of anthracene derivatives, including structures similar to 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene, has been a subject of interest. Griendt and Cerfontain (1980) examined the behaviour of various anthracene derivatives in sulphonation reactions, providing insights into their chemical reactivity and potential applications in organic synthesis (Griendt & Cerfontain, 1980).
Analytical and Diagnostic Applications
- As a Derivatising Agent in Chromatography : Anthracene derivatives have been utilized as derivatising agents in chromatographic analysis. Bayliss et al. (1988) explored the use of anthracene-9-carbonyl chloride, closely related to 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene, as a derivatising reagent for hydroxy compounds, underlining its utility in enhancing detection sensitivity in chromatographic methods (Bayliss et al., 1988).
Biochemical and Medical Research
- Development of Chitosan Derivatives for Medical Applications : In the field of biomedical research, anthracene derivatives have been incorporated into chitosan to create innovative materials for medical applications. Přichystalová et al. (2014) synthesized chitosan-g-aminoanthracene derivatives, showing their potential in fluorescent labeling and antibacterial activity, which could be significant in medical diagnostics and treatment (Přichystalová et al., 2014).
Material Science and Engineering
- Application in Organic Light Emitting Diodes (OLEDs) : Anthracene-based compounds are valuable in the development of OLEDs. Wang et al. (2020) demonstrated the use of anthracene moieties in constructing efficient blue-emitting materials for OLEDs, highlighting the impact of chemical structure on their photophysical and electroluminescence properties (Wang et al., 2020).
Propiedades
IUPAC Name |
1-anthracen-9-yl-3-(1,3-dioxan-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3/c22-19(10-11-20-23-12-5-13-24-20)21-17-8-3-1-6-15(17)14-16-7-2-4-9-18(16)21/h1-4,6-9,14,20H,5,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZNVQRYUYDQKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=C3C=CC=CC3=CC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646079 | |
| Record name | 1-(Anthracen-9-yl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene | |
CAS RN |
898757-47-6 | |
| Record name | 1-(Anthracen-9-yl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(N,N-Diethylamino)phenyl]-5-oxovaleric acid](/img/structure/B1360718.png)
